molecular formula C16H17NO4 B2862012 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid CAS No. 345288-36-0

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B2862012
CAS No.: 345288-36-0
M. Wt: 287.315
InChI Key: KMRLXCQUQIMDDQ-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H17NO4. This compound is characterized by the presence of a benzoic acid moiety linked to a substituted isoindoline structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, followed by the introduction of the benzoic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of hydrogen or loss of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
  • 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzoic acid and isoindoline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h3-6,9,12-13H,2,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLXCQUQIMDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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